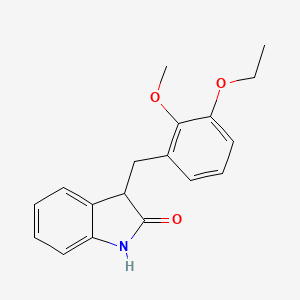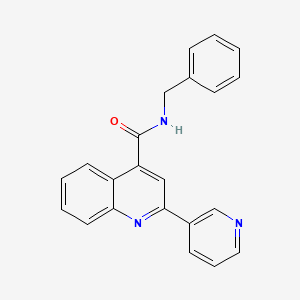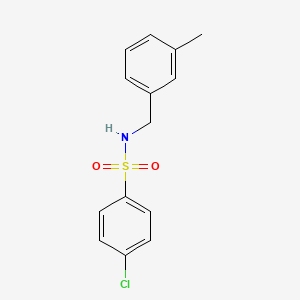![molecular formula C16H15N3O2S B4445846 3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445846.png)
3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Descripción general
Descripción
“3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic compounds that have shown a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves various synthetic approaches. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported .Molecular Structure Analysis
The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement . The oxidative coupling of the thiazolopyrimidine framework via reaction with Lawesson’s reagent in DMSO at room temperature has also been reported .Aplicaciones Científicas De Investigación
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives, including the compound , have shown promising results in antitumor research. Their structural similarity to purine allows them to bind effectively to biological targets, which is crucial in the design of anticancer drugs. The active methylene group present in these compounds is highly reactive, making it an attractive center for functionalization and optimization of drug-target interactions .
Antibacterial Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antibacterial activity. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. The ability to modify the thiazolo[3,2-a]pyrimidine moiety with new binding sites can lead to the creation of more effective antibacterial agents .
Anti-inflammatory Applications
The compound’s derivatives have been demonstrated to possess anti-inflammatory properties. This is particularly relevant for the treatment of chronic inflammatory diseases. By tweaking the thiazolo[3,2-a]pyrimidine core, researchers can enhance the compound’s efficacy and reduce potential side effects associated with long-term use .
Enzyme Inhibition
Due to the compound’s structural features, it can act as an enzyme inhibitor, which is vital in the treatment of various diseases. For instance, enzyme inhibition is a key strategy in managing conditions like Alzheimer’s disease, where the regulation of specific enzymes can significantly affect disease progression .
Neuroprotective Effects
The compound has potential applications in neuroprotection, aiding in the prevention of neuronal damage. This is crucial for diseases such as Parkinson’s and Alzheimer’s, where protecting nerve cells can slow down the disease’s impact and improve the quality of life for patients .
Molecular Imaging
With modification, this compound could be used in molecular imaging to enhance the visualization of biological processes at the molecular level. This application is essential in both diagnostics and the monitoring of treatment efficacy, particularly in oncology .
Chemical Sensing
The compound’s derivatives could be engineered for use in chemical sensing technologies. This would be beneficial for environmental monitoring, detecting hazardous substances, or even in medical diagnostics, where rapid detection of biomarkers is necessary .
Drug Delivery Systems
Lastly, the compound could be modified to develop targeted drug delivery systems. This application is particularly promising in chemotherapy, where delivering drugs directly to the tumor site can minimize side effects and improve treatment outcomes .
Mecanismo De Acción
While the specific mechanism of action for “3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not explicitly mentioned in the search results, thiazolopyrimidines have been reported to have diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Direcciones Futuras
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that “3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and similar compounds could have potential applications in drug development in the future .
Propiedades
IUPAC Name |
3-methyl-5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-10-22-16-18-9-13(15(21)19(11)16)14(20)17-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLVSIRZNMMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine dihydrochloride](/img/structure/B4445769.png)
![N-[(2-methoxy-1-naphthyl)methyl]-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-1-amine hydrochloride](/img/structure/B4445772.png)
![N-(2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445776.png)
![6-(4-morpholinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445783.png)


![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide](/img/structure/B4445796.png)
![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4445805.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4445816.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-pyridin-2-ylpyrimidine-5-carboxamide](/img/structure/B4445823.png)
![ethyl 1-[3-(cyclopentyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4445832.png)
![4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4445838.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)benzamide](/img/structure/B4445861.png)
